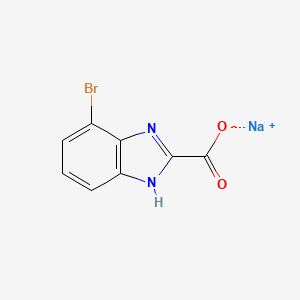

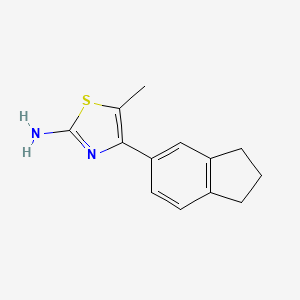

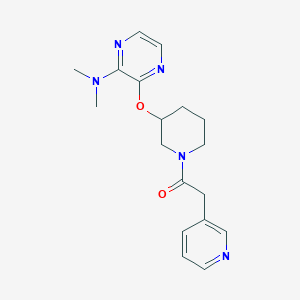

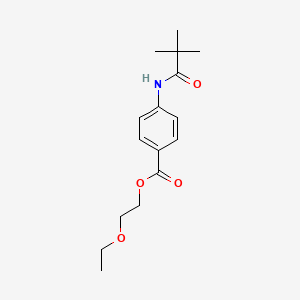

![molecular formula C23H21N5O3 B2532990 N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941989-22-6](/img/structure/B2532990.png)

N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic molecule that can be presumed to have multiple functional groups and a heterocyclic structure based on its name. Although the specific details of this compound are not provided in the given papers, we can infer from the related compounds that it likely contains aromatic rings, amide groups, and a pyrimidinone moiety, which are common in medicinal chemistry for their potential biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide involves the formation of an acetamide group and a methylnitrobenzene group sharing a common carbon atom . Similarly, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide is achieved by reacting 6-methyluracil with a chloromethylthiiran followed by a reaction with a chloroacetamide derivative . These methods suggest that the synthesis of the target compound would also involve strategic functionalization of precursor molecules and subsequent cyclization reactions to form the complex pyrimidinone core.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule often features planar aromatic systems and intramolecular hydrogen bonding, which contribute to the stability and conformation of the molecule. For example, the structure of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide shows planarity in its pyridyl and phenyl rings with a significant dihedral angle and an intramolecular hydrogen bond forming a pseudo ring . These structural features are likely to be present in the target compound, influencing its molecular conformation and potentially its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically characterized by their functional groups. Amide groups can participate in hydrogen bonding and nucleophilic substitution reactions, while the pyrimidinone core may undergo various transformations, such as alkylation or condensation with other nucleophiles. The synthesis of related compounds involves reactions like condensation, cyclization, and aminolysis, indicating that the target compound may also be amenable to similar chemical manipulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. Compounds with multiple aromatic rings and heteroatoms typically exhibit significant solubility in organic solvents and may show varying solubility in water depending on the presence of polar functional groups. The presence of amide and pyrimidinone groups suggests that the compound may have a relatively high melting point and may form crystals suitable for X-ray diffraction analysis, as seen in related compounds . The compound's spectroscopic properties, such as NMR and IR spectra, would likely reflect its complex structure, with signals corresponding to its various functional groups and aromatic systems.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has been conducted on the synthesis of novel heterocyclic compounds that are structurally related or could be analogs of the specified compound. These studies focus on the formation of diverse heterocyclic frameworks, exploring the chemical reactivity and potential applications of these compounds in various fields, including medicinal chemistry and material science.

Polyheterocyclic Systems : The synthesis of new polyheterocyclic ring systems derived from precursors like 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been reported. These systems involve the construction of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of such compounds in generating complex molecular architectures with potential biological activities (Abdel‐Latif et al., 2019).

Antimicrobial Activity : Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4(5H)-one structure have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds to serve as lead structures for the development of new antimicrobial agents, with a focus on addressing the challenge of antibiotic resistance (Rahmouni et al., 2014).

properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3/c1-15-7-5-9-18(16(15)2)26-20(29)14-27-19-10-6-12-25-21(19)22(30)28(23(27)31)13-17-8-3-4-11-24-17/h3-12H,13-14H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVQIXCXAADSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532911.png)

![1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532915.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2532916.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2532918.png)

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

methanone](/img/structure/B2532928.png)